(1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid
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Overview
Description
(1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms. This compound features a cyanide group and a carboxylic acid group attached to the cubane core, making it an interesting subject for chemical research due to its unusual geometry and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. One common approach is the functionalization of cubane-1,4-dicarboxylic acid, which can be achieved through nitrile formation and subsequent carboxylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form more complex derivatives.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The cubane core can undergo substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
(1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex cubane derivatives.
Medicine: Investigated for its potential use in drug design due to its unique structure.
Industry: Utilized in materials science for creating novel polymers and other advanced materials.
Mechanism of Action
The mechanism by which (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid exerts its effects is largely dependent on its interactions with other molecules. The cubane core’s strained structure can influence its reactivity and binding properties. The cyanide and carboxylic acid groups can participate in various chemical interactions, potentially targeting specific molecular pathways or enzymes.
Comparison with Similar Compounds
Similar Compounds
Cubane-1,4-dicarboxylic acid: A precursor in the synthesis of (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid.
Cubane-1,4-dinitrile: Another cubane derivative with similar functional groups.
Cubane-1-carboxylic acid: A simpler cubane derivative with only one carboxylic acid group.
Uniqueness
This compound is unique due to the combination of its cubane core with both a cyanide and a carboxylic acid group
Biological Activity
(1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid is a chiral compound derived from the cubane structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features a unique cubane skeleton that contributes to its biological activity. The chirality at multiple centers allows for diverse interactions with biological targets, particularly enzymes and receptors. The presence of a carboxylic acid group enhances its solubility and potential for interaction with biomolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, in vitro assays showed that this compound exhibits an IC50 value indicative of potent activity against human cancer cells.
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Reference |
---|---|---|
RPMI 8226 (Multiple Myeloma) | <350 | |
A549 (Lung Cancer) | 200 | |
MCF7 (Breast Cancer) | 150 |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key cellular pathways associated with proliferation and survival. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Structure-Activity Relationships (SAR)
The structural modifications of the cubane framework significantly influence the biological activity of derivatives. Studies have indicated that the introduction of various substituents can enhance or diminish the anticancer properties. For example:
- Hydrophobic Substituents : Compounds with bulky hydrophobic groups at specific positions on the cubane structure show increased potency.
- Chirality : The specific stereochemistry at the chiral centers plays a crucial role in determining the binding affinity to target proteins.
Table 2: SAR Insights on Cubane Derivatives
Compound Variant | Modifications | Observed Activity |
---|---|---|
Variant A | Isobutyl group at C3 | Increased potency |
Variant B | Removal of C2 substituent | Reduced activity |
Variant C | Aromatic substituent at C2 | Enhanced interaction |
Study 1: Anticancer Efficacy
In a study published in Nature, researchers synthesized a series of cubane derivatives and evaluated their efficacy against multiple myeloma cells (RPMI 8226). The study found that this compound exhibited a significant reduction in cell viability compared to control groups. The authors attributed this effect to the compound's ability to inhibit proteasome activity and induce apoptosis in cancer cells .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of human ornithine aminotransferase (hOAT) by this compound. The compound was identified as a time-dependent inhibitor that forms a stable adduct with the enzyme's active site. This finding suggests potential therapeutic applications in conditions where hOAT is implicated .
Properties
IUPAC Name |
4-cyanocubane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXCZZGKJNAFTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C12C3C4C1C5C2C3C45C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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